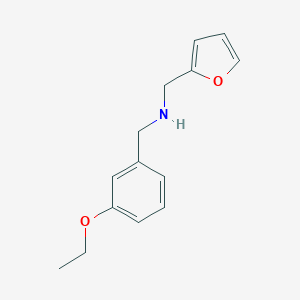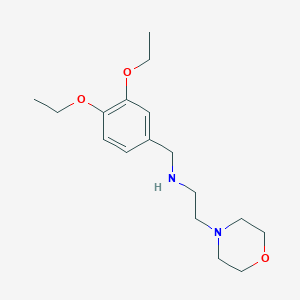
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine, also known as EFMM, is a chemical compound that belongs to the class of phenethylamines. It has been studied extensively for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine acts as a serotonin and dopamine receptor agonist, meaning that it binds to these receptors and activates them. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and motivation. 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine has also been found to have an effect on appetite, with some studies showing that it can lead to a decrease in food intake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a potential candidate for studying the role of these neurotransmitters in various physiological processes. However, 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many potential future directions for the study of 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine. One area of research could focus on the development of new 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine derivatives with improved safety and efficacy profiles. Another area of research could focus on the use of 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine as a tool for studying the role of serotonin and dopamine in various physiological processes. Additionally, more studies are needed to determine the potential therapeutic applications of 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine in the treatment of neurological disorders.
Métodos De Síntesis
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine involves the condensation of 2-furyl methyl ketone with 3-ethoxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for serotonin and dopamine receptors, making it a potential candidate for the treatment of various neurological disorders such as depression and anxiety. 1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine has also been studied for its potential use as a tool for studying the role of serotonin and dopamine in various physiological processes.
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3-9,15H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLLINBNCWDJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine](/img/structure/B503826.png)
![N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503827.png)
![N'-[3-(benzyloxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B503829.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine](/img/structure/B503830.png)

![N-(2-methylbenzyl)-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B503832.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-1-phenylethanol](/img/structure/B503834.png)
![2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-1-phenylethanol](/img/structure/B503836.png)
![2-[([1,1'-Biphenyl]-4-ylmethyl)amino]-1-phenyl-1-propanol](/img/structure/B503839.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503843.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503844.png)
![2-{[3-Methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}-1-phenylethanol](/img/structure/B503846.png)